N,N-diethyl-4-(2-methylphenoxy)benzamide
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Overview
Description
N,N-diethyl-4-(2-methylphenoxy)benzamide is an organic compound with the molecular formula C18H21NO2 It is known for its unique structure, which includes a benzamide core substituted with diethyl and methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(2-methylphenoxy)benzamide typically involves the reaction of 4-(2-methylphenoxy)benzoic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as copper-based metal-organic frameworks can be employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(2-methylphenoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N,N-diethyl-4-(2-methylphenoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(2-methylphenoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-diethyl-4-(2-methylphenoxy)benzamide can be compared with other benzamide derivatives:
N,N-diethyl-4-methylbenzamide: Similar structure but lacks the methylphenoxy group, which may result in different chemical and biological properties.
N,N-dimethyl-4-(2-methylphenoxy)benzamide: Similar structure but with dimethyl substitution instead of diethyl, potentially affecting its reactivity and interactions.
N,N-diethyl-4-chlorobenzamide: Contains a chlorine atom instead of the methylphenoxy group, leading to different chemical behavior and applications.
Properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N,N-diethyl-4-(2-methylphenoxy)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-19(5-2)18(20)15-10-12-16(13-11-15)21-17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3 |
InChI Key |
PJNGTYNRQFKGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C |
Origin of Product |
United States |
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